molecular formula C9H16Cl2N4O B3089446 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride CAS No. 1193389-74-0

4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride

Cat. No. B3089446
CAS RN: 1193389-74-0
M. Wt: 267.15
InChI Key: VXDDOZFBOITQNY-UHFFFAOYSA-N
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Description

4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is a biochemical compound with the molecular formula C9H14N4O•2HCl and a molecular weight of 267.16 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C9H14N4O•2HCl . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 267.16 and a molecular formula of C9H14N4O•2HCl . More specific properties such as melting point, boiling point, and solubility would require additional data.

Scientific Research Applications

Pharmacokinetics and Metabolism

A study examined the metabolism and pharmacokinetics of a related compound, a dipeptidyl peptidase IV inhibitor, in various species, including humans. The compound was primarily eliminated through metabolism and renal clearance, with major metabolic pathways including hydroxylation, amide hydrolysis, N-dealkylation, and unusual metabolite formation due to pyrimidine ring scission. The study provides a detailed understanding of the metabolic pathways and disposition of pyrimidine derivatives in biological systems (Sharma et al., 2012).

Cytoprotective and Antiulcer Activity

A research explored the synthesis and evaluation of pyrimidine derivatives, including 4-methoxy-2-(piperazin-1-yl)pyrimidine, for their cytoprotective antiulcer activity. The study highlighted the potential of these derivatives in inhibiting HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, indicating their therapeutic potential in treating ulcers and related gastrointestinal disorders (Ikeda et al., 1996).

Memory Enhancement Effects

A specific study focused on synthesizing a compound related to 4-methoxy-2-(piperazin-1-yl)pyrimidine and assessing its effects on memory in mice. The compound was prepared through various chemical reactions and demonstrated significant effects on improving memory abilities in mice, suggesting its potential in cognitive enhancement and treatment of memory-related disorders (Ming-zhu, 2008).

Electrophysiological and Antiarrhythmic Properties

Another study examined the electrophysiologic and antiarrhythmic properties of a chemically novel agent with a structure similar to 4-methoxy-2-(piperazin-1-yl)pyrimidine. The compound demonstrated class III and class Ia effects, prolonging action potential duration and reducing maximum rate of membrane depolarization. It showed potential in reducing the incidence of ventricular fibrillation and protecting against heart damage induced by coronary artery occlusion (Dumez et al., 1989).

Future Directions

The future directions of research involving 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride could include further exploration of its potential biochemical applications. As related compounds have shown promising neuroprotective and anti-inflammatory properties , similar studies could be conducted with this compound.

Mechanism of Action

Target of Action

The primary target of 4-Methoxy-2-(piperazin-1-yl)pyrimidine dihydrochloride is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.

Mode of Action

This compound acts as an antagonist of the α2-adrenergic receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another, in this case, blocking the receptor and preventing its activation by endogenous catecholamines.

properties

IUPAC Name

4-methoxy-2-piperazin-1-ylpyrimidine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O.2ClH/c1-14-8-2-3-11-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDDOZFBOITQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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